molecular formula C15H20N4O2 B2745858 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-butoxybenzamide CAS No. 2097898-12-7

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-butoxybenzamide

Cat. No.: B2745858
CAS No.: 2097898-12-7
M. Wt: 288.351
InChI Key: QKVMIWUNLSNFAU-UHFFFAOYSA-N
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Description

“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-butoxybenzamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds .


Synthesis Analysis

The synthesis of 1,2,3-triazoles can be achieved through various methods, including “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . The specific synthesis process for “this compound” would depend on the starting materials and the specific conditions under which the reaction is carried out .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a 1,2,3-triazole ring, an ethyl group, and a butoxybenzamide group . The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants. 1,2,3-triazoles are known to participate in a variety of reactions, including those involving carbonic anhydrase-II enzyme .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds have been found to have a molecular weight of around 155.16 .

Scientific Research Applications

Catalytic Applications and Material Science

  • Triazolylidenes , closely related to the triazole moiety in N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-butoxybenzamide, have been identified as powerful subclasses of N-heterocyclic carbene ligands for transition metals. These compounds are synthesized through regioselective cycloaddition of alkynes and azides, followed by metallation. Their mesoionic character makes them stronger donors than traditional carbenes, leading to significant implications in catalysis. Triazolylidenes have been used as catalyst precursors for various bond-forming and redox reactions, showcasing their potential in enhancing catalytic efficiencies and opening new pathways in synthesis and material science (Donnelly, Petronilho, & Albrecht, 2013).

Safety and Hazards

The safety and hazards associated with “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-butoxybenzamide” would depend on its specific properties. Similar compounds have been associated with hazard statements such as H302, H312, H315, H319, H332, and H335 .

Future Directions

The future directions for research on “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-butoxybenzamide” could include further exploration of its synthesis, properties, and potential applications. For example, 1,2,3-triazoles have been found to have applications in pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to 4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide exhibited significant HSP90α binding affinity . The interaction between the compound and the binding sites of HSP90 is confirmed by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the biochemical pathways associated with HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . The compound’s interaction with HSP90 leads to the degradation of these client proteins by the ubiquitin–proteasome pathway .

Pharmacokinetics

It is known that the compound has significant hsp90α binding affinity , which suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to the degradation of its client proteins . This can have a significant anti-proliferative effect, particularly in certain cell lines . This makes the compound a promising candidate for cancer treatment.

Action Environment

The action of 4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide can be influenced by various environmental factors. For instance, the solvent used in the synthesis of the compound can significantly affect its properties

Properties

IUPAC Name

4-butoxy-N-[2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-2-3-12-21-14-6-4-13(5-7-14)15(20)16-10-11-19-17-8-9-18-19/h4-9H,2-3,10-12H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVMIWUNLSNFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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